SqdC Null Mutant Exhibits a Distinct 90% Reduction in Sulfolipid Content, Unlike a Complete Knockout
Inactivation of the sqdC gene in Rhodobacter sphaeroides leads to only a 90% reduction in total sulfolipid content, indicating that a residual 10% of synthesis persists [1]. This is in contrast to the inactivation of sqdB, which results in mutants completely lacking sulfolipid [2]. This quantitative difference proves that SqdC is required for optimal but not absolutely essential sulfolipid biosynthesis, and its function can be partially bypassed.
| Evidence Dimension | Cellular sulfolipid accumulation in null mutants |
|---|---|
| Target Compound Data | ~90% reduction in sulfolipid content (sqdC null mutant) |
| Comparator Or Baseline | 100% reduction in sulfolipid content (sqdB null mutant) |
| Quantified Difference | sqdC mutant retains ~10% of wild-type sulfolipid levels, whereas sqdB mutant retains 0%. |
| Conditions | Rhodobacter sphaeroides mutant cell lines grown under standard photoheterotrophic conditions. |
Why This Matters
For researchers engineering sulfolipid production or studying its regulation, the sqdC mutant provides a specific 'hypomorphic' tool to study partial pathway function, a phenotype not achievable with sqdB, sqdD, or sqdA knockouts.
- [1] Rossak, M., Schäfer, A., Xu, N., Gage, D. A., & Benning, C. (1997). Accumulation of sulfoquinovosyl-1-O-dihydroxyacetone in a sulfolipid-deficient mutant of Rhodobacter sphaeroides inactivated in sqdC. Archives of Biochemistry and Biophysics, 340(2), 219-230. PMID: 9143325. View Source
- [2] Benning, C., Beatty, J. T., Prince, R. C., & Somerville, C. R. (1993). The sulfolipid sulfoquinovosyldiacylglycerol is not required for photosynthetic electron transport in Rhodobacter sphaeroides but enhances growth under phosphate limitation. Proceedings of the National Academy of Sciences, 90(4), 1561-1565. OSTI ID: 6660757. View Source
